molecular formula C9H13NO B2680204 (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol CAS No. 2248188-00-1

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol

Cat. No. B2680204
CAS RN: 2248188-00-1
M. Wt: 151.209
InChI Key: YEABQILEAHSJBT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, also known as MPDL3280A, is a small molecule that has gained attention in the scientific community due to its potential use as an immunotherapy drug. This compound is currently being studied for its ability to inhibit the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells.

Mechanism of Action

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol works by binding to PD-L1, a protein that is expressed on the surface of cancer cells. PD-L1 binds to PD-1, a receptor on the surface of T cells, which suppresses the immune system's response to cancer cells. By binding to PD-L1, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol prevents the interaction between PD-L1 and PD-1, allowing the immune system to recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the PD-L1/PD-1 pathway, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has been shown to increase the production of cytokines and chemokines, which are involved in the immune response to cancer cells. It has also been shown to increase the infiltration of immune cells into tumors, which can improve the efficacy of immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in lab experiments is its specificity for the PD-L1/PD-1 pathway. This allows researchers to study the effects of blocking this pathway in a controlled manner. However, one limitation of using (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is its cost, which can be prohibitive for some research groups. Additionally, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol. One area of interest is the development of combination therapies that include (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol and other immunotherapy drugs. Another area of interest is the identification of biomarkers that can predict response to (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol, which can help to personalize treatment for patients. Additionally, there is ongoing research into the use of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol in the treatment of other types of cancer, including breast cancer and ovarian cancer.

Synthesis Methods

The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves several steps, including the preparation of the starting materials and the coupling of the pyridine ring to the propanol group. The synthesis of the starting materials involves the reaction of 6-methylpyridin-3-amine with acetic anhydride to form 6-acetamido-3-methylpyridine. The propanol group is then coupled to the pyridine ring via a Suzuki-Miyaura cross-coupling reaction between 6-acetamido-3-methylpyridine and (2S)-2-bromo-1-phenylpropan-1-one. The resulting product is then deprotected to yield (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol.

Scientific Research Applications

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is currently being studied as a potential immunotherapy drug for the treatment of cancer. It works by inhibiting the PD-L1/PD-1 pathway, which is involved in suppressing the immune system's response to cancer cells. By blocking this pathway, (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol allows the immune system to recognize and attack cancer cells more effectively. Clinical trials have shown promising results, with (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol demonstrating efficacy in the treatment of several types of cancer, including non-small cell lung cancer, melanoma, and bladder cancer.

properties

IUPAC Name

(2S)-2-(6-methylpyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEABQILEAHSJBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol

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